molecular formula C18H32O2 B12332078 Oxacyclononadec-11-en-2-one

Oxacyclononadec-11-en-2-one

Cat. No.: B12332078
M. Wt: 280.4 g/mol
InChI Key: RISJPXOCBJFWSD-IWQZZHSRSA-N
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Description

Oxacyclononadec-11-en-2-one is a 19-membered macrocyclic lactone characterized by a ketone group at position 2 and a double bond at position 11 within the lactone ring. Macrocyclic lactones often exhibit unique conformational flexibility and stability, influenced by ring size, substituents, and stereochemistry. The systematic IUPAC name ensures precise structural identification, avoiding ambiguities in academic and industrial contexts .

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(11Z)-1-oxacyclononadec-11-en-2-one

InChI

InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2/b3-1-

InChI Key

RISJPXOCBJFWSD-IWQZZHSRSA-N

Isomeric SMILES

C1CCCCC(=O)OCCCCCCC/C=C\CCC1

Canonical SMILES

C1CCCCC(=O)OCCCCCCCC=CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclononadec-11-en-2-one typically involves the formation of a macrocyclic ring through cyclization reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents. The reaction conditions often involve heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of oxacyclononadec-11-en-2-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxacyclononadec-11-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, resulting in a saturated lactone.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different lactones, alcohols, and substituted derivatives of oxacyclononadec-11-en-2-one.

Scientific Research Applications

Oxacyclononadec-11-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which oxacyclononadec-11-en-2-one exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following macrocyclic lactones share structural similarities with Oxacyclononadec-11-en-2-one:

Compound Ring Size Double Bond Position Functional Groups CAS Registry Number
Oxacyclononadec-11-en-2-one 19-membered 11 Ketone (C=O) at position 2 Not explicitly provided
Oxacyclohexadec-12-en-2-one 16-membered 12 Ketone (C=O) at position 2 111879-80-2
Pentadec-11-enolide 15-membered 11 Lactone ring AGN-PC-0NXRRH

Comparative Analysis

Ring Size and Conformational Stability Oxacyclononadec-11-en-2-one (19-membered): Larger rings generally exhibit increased flexibility but reduced strain compared to smaller analogues. Oxacyclohexadec-12-en-2-one (16-membered): Smaller rings are more strained, often leading to rigid conformations. This compound’s double bond at position 12 introduces localized rigidity, affecting solubility and reactivity .

Double Bond Position and Reactivity The double bond at position 11 in Oxacyclononadec-11-en-2-one may influence electron distribution across the lactone ring, altering susceptibility to nucleophilic attack or oxidation.

Synthetic Accessibility Larger macrocycles like Oxacyclononadec-11-en-2-one often require high-dilution conditions to minimize intermolecular reactions, increasing synthetic complexity. Smaller analogues such as Pentadec-11-enolide are more readily synthesized via cyclization of hydroxy acids or ester intermediates .

Biological and Material Applications

  • Macrocyclic lactones are studied for antimicrobial and anticancer properties. Larger rings may exhibit enhanced membrane permeability due to conformational adaptability.
  • Oxacyclohexadec-12-en-2-one derivatives have been explored as chiral catalysts or precursors for biodegradable polymers .

Research Findings and Challenges

Spectroscopic Characterization Infrared (IR) and nuclear magnetic resonance (NMR) spectra for Oxacyclononadec-11-en-2-one would highlight carbonyl stretching (~1700 cm⁻¹) and olefinic proton signals (δ 5–6 ppm). Comparable data for Oxacyclohexadec-12-en-2-one show similar patterns but with shifted peaks due to ring-size effects .

Thermodynamic Properties Melting points and solubility in polar solvents (e.g., DMSO, ethanol) are expected to decrease with increasing ring size due to reduced crystallinity. Experimental data for smaller analogues (e.g., Pentadec-11-enolide) support this trend .

Challenges in Synthesis Achieving high yields for Oxacyclononadec-11-en-2-one remains challenging due to competing polymerization. Advances in templated synthesis or enzymatic methods may address this limitation.

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